molecular formula C8H12Cl2N4 B13957593 6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride

6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B13957593
M. Wt: 235.11 g/mol
InChI Key: LMQJSVUVNZPKRL-UHFFFAOYSA-N
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Description

6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in medicinal chemistry due to their biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a pyrrolidinyl group, making it a versatile scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including condensation reactions of β-diketones with amidines or urea derivatives.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is usually achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic activities, including anticancer, antiviral, and antimicrobial properties.

    Biological Studies: The compound is used in studying biological pathways and molecular interactions due to its ability to bind to specific biological targets.

    Chemical Biology: It is employed in chemical biology for probing cellular processes and understanding the mechanism of action of various biological molecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(methylthio)-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride: Similar structure with a methoxy and methylthio group.

    2-(pyrrolidin-1-yl)pyrimidines: Compounds with pyrrolidinyl groups attached to the pyrimidine ring.

Uniqueness

6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and pyrrolidinyl group enhances its reactivity and binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.11 g/mol

IUPAC Name

6-chloro-N-pyrrolidin-3-ylpyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-3-8(12-5-11-7)13-6-1-2-10-4-6;/h3,5-6,10H,1-2,4H2,(H,11,12,13);1H

InChI Key

LMQJSVUVNZPKRL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=CC(=NC=N2)Cl.Cl

Origin of Product

United States

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